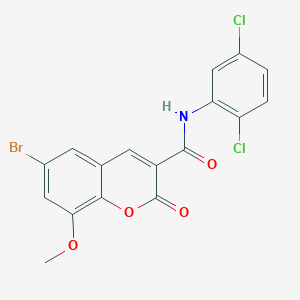![molecular formula C20H12Cl3N3O4 B4625850 2,4-dichloro-N-(4-chloro-2-{[(3-nitrophenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4625850.png)
2,4-dichloro-N-(4-chloro-2-{[(3-nitrophenyl)amino]carbonyl}phenyl)benzamide
Vue d'ensemble
Description
2,4-dichloro-N-(4-chloro-2-{[(3-nitrophenyl)amino]carbonyl}phenyl)benzamide is a chemical compound that is widely used in scientific research. This compound is also known as GW4869 and is used as an inhibitor of sphingolipid metabolism. The compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
Applications De Recherche Scientifique
Chemical Structure Analysis and Synthesis
The chemical structure of 2,4-dichloro-N-(4-chloro-2-{[(3-nitrophenyl)amino]carbonyl}phenyl)benzamide can be studied for its synthesis and characterization. For instance, similar compounds like 2-Nitro-N-(4-nitrophenyl)benzamide have been synthesized and characterized through spectroscopy and elemental analysis, with their crystal structures determined from single-crystal X-ray diffraction data. These analyses provide insights into the dihedral angles between aromatic rings and the orientation of nitro groups, crucial for understanding the reactivity and potential applications of such compounds (Saeed, Hussain, & Flörke, 2008).
Inhibitory Activity and Potential Therapeutic Uses
Compounds with structures similar to this compound have been investigated for their inhibitory activities against various biological targets. For example, novel acridine and bis acridine sulfonamides, derived from related chemical structures, have shown effective inhibitory activity against the cytosolic carbonic anhydrase isoforms II and VII. These findings highlight the potential therapeutic applications of such compounds in treating diseases associated with dysregulated enzyme activity (Ulus et al., 2013).
Material Science and Polymer Research
The unique chemical structure of this compound could also find applications in material science, especially in the synthesis of polymers with specific properties. Research on similar compounds has led to the development of novel polyamides and polyimides with high thermal stability and specific mechanical properties, suitable for advanced material applications. These studies contribute to the field of polymer science by providing new insights into the design and synthesis of high-performance materials (Mehdipour‐Ataei & Hatami, 2007).
Environmental and Pest Control Applications
Furthermore, compounds structurally related to this compound have been explored for their potential in environmental and pest control applications. For instance, substituted benzamides have been identified as promising candidates for controlling mosquito populations due to their inhibitory effects on larval development. This research suggests the possibility of utilizing similar chemical compounds in developing environmentally friendly pest control agents (Schaefer et al., 1978).
Propriétés
IUPAC Name |
2,4-dichloro-N-[4-chloro-2-[(3-nitrophenyl)carbamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl3N3O4/c21-11-5-7-18(25-19(27)15-6-4-12(22)9-17(15)23)16(8-11)20(28)24-13-2-1-3-14(10-13)26(29)30/h1-10H,(H,24,28)(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOXODBZMYRBRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-cyclohexyl-6-ethyl-3,6-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one](/img/structure/B4625773.png)
![3-{[3,5-bis(trifluoromethyl)phenyl]amino}-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B4625776.png)

![N-bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)-1-piperazinecarbothioamide](/img/structure/B4625784.png)
![4-chloro-2-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4625794.png)
![N-(2,5-dioxo-1-pyrrolidinyl)-4-nitro-N-[2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B4625801.png)
![4-[4-(benzyloxy)-3-bromobenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4625809.png)
![1-(3-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine](/img/structure/B4625817.png)
![ethyl {2-[({[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B4625827.png)
![2-(benzylthio)-3-cyclopentyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4625838.png)
![3-(hexanoylamino)-2-mercapto-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4625843.png)
![5-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4625855.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4625858.png)